molecular formula C7H8F2N2O3 B8183621 2-((1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)oxy)acetic acid

2-((1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)oxy)acetic acid

Cat. No.: B8183621
M. Wt: 206.15 g/mol
InChI Key: HVLMYQRTNMGTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)oxy)acetic acid is an organic compound characterized by the presence of a difluoroethyl group attached to a pyrazole ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)oxy)acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a difluoroethyl halide.

    Attachment of the Acetic Acid Moiety: The final step involves the esterification or etherification of the pyrazole derivative with chloroacetic acid under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The difluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-((1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)oxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl)oxy)acetic acid
  • 2-((1-(2,2-Difluoroethyl)-1H-pyrazol-5-yl)oxy)acetic acid
  • 2-((1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)oxy)propionic acid

Uniqueness

2-((1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)oxy)acetic acid is unique due to the specific positioning of the difluoroethyl group and the acetic acid moiety, which can influence its chemical reactivity and biological activity. The presence of the difluoroethyl group can enhance the compound’s stability and binding affinity compared to similar compounds.

Properties

IUPAC Name

2-[1-(2,2-difluoroethyl)pyrazol-4-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O3/c8-6(9)3-11-2-5(1-10-11)14-4-7(12)13/h1-2,6H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLMYQRTNMGTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)F)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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